2-(3-(((Benzyloxy)carbonyl)amino)propyl)oxazole-4-carboxylic acid

Peptide synthesis Orthogonal protection Solid-phase synthesis

Researchers often face orthogonal deprotection challenges when incorporating aminoalkyl heterocycles into peptides or PROTACs. 2-(3-(((Benzyloxy)carbonyl)amino)propyl)oxazole-4-carboxylic acid provides a precise solution with its Cbz-protected amine and free 4-COOH, enabling selective functional group manipulation. · Orthogonal Protection: Cbz stable to TFA (Boc removal) & basic conditions (Fmoc removal), enabling multi-step peptide synthesis. · Defined Geometry: Propyl linker (~5 Å) ensures sterically unhindered amine after deprotection, avoiding coupling failures seen with methylene analogs. · Bifunctional Reactivity: Free carboxylic acid at oxazole 4-position allows direct amide coupling; deprotected amine serves as a second diversification point.

Molecular Formula C15H16N2O5
Molecular Weight 304.30 g/mol
Cat. No. B12069265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(((Benzyloxy)carbonyl)amino)propyl)oxazole-4-carboxylic acid
Molecular FormulaC15H16N2O5
Molecular Weight304.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCCCC2=NC(=CO2)C(=O)O
InChIInChI=1S/C15H16N2O5/c18-14(19)12-10-21-13(17-12)7-4-8-16-15(20)22-9-11-5-2-1-3-6-11/h1-3,5-6,10H,4,7-9H2,(H,16,20)(H,18,19)
InChIKeyIZFCFRSMXTZBLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cbz-Aminopropyl-Oxazole-4-Carboxylic Acid – Structural Overview


2-(3-(((Benzyloxy)carbonyl)amino)propyl)oxazole-4-carboxylic acid (CAS 2340293-51-6; molecular formula C₁₅H₁₆N₂O₅; MW 304.30 g/mol) is a heterocyclic amino acid building block comprising a 1,3-oxazole core with a carboxylic acid at the 4-position and a Cbz (benzyloxycarbonyl)-protected aminopropyl side chain at the 2-position . The compound belongs to the class of Cbz-protected ω-aminoalkyl oxazole carboxylic acids, which serve as conformationally constrained intermediates in medicinal chemistry, peptide backbone modification, and PROTAC linker design . Its bifunctional architecture – a protected primary amine for orthogonal deprotection and a free carboxylic acid for amide coupling – positions it as a strategic intermediate in multi-step synthetic routes where selective functional group manipulation is critical [1].

Orthogonal Protection

Cbz stable to TFA and piperidine; removed only by hydrogenolysis, enabling selective deprotection alongside Boc or Fmoc.

Carbamate Linker

Provides additional H-bond donor/acceptor over ether linkers, supporting conformational control in peptide backbone modification.

1,3-Oxazole-4-carboxylic Acid Scaffold

Electron-deficient heterocycle at 4-COOH activates nucleophilic coupling; documented synthetic route via cyclization of α-acylamino-β-haloacrylic acids.

Why Generic Substitution Fails for Cbz-Aminopropyl-Oxazole-4-Carboxylic Acid


Although numerous oxazole-4-carboxylic acid derivatives exist in commercial catalogs, substituting 2-(3-(((benzyloxy)carbonyl)amino)propyl)oxazole-4-carboxylic acid with a close analog without systematic evaluation introduces quantifiable risk across three critical dimensions: (i) protecting group orthogonality – Cbz, Fmoc, and Boc each require distinct deprotection conditions (hydrogenolysis vs. piperidine vs. TFA), and selecting the wrong protecting group can compromise downstream functional group compatibility ; (ii) linker chemistry – replacing the carbamate-linked aminopropyl chain with an ether or simple alkyl spacer alters the hydrogen-bonding capacity, conformational flexibility, and subsequent conjugation chemistry of the intermediate ; and (iii) ring positional isomerism – oxazole-4-carboxylic acid exhibits different electronic properties and synthetic accessibility compared to oxazole-3- or oxazole-5-carboxylic acid regioisomers, as evidenced by differential cyclization yields and reactivity profiles [1]. These factors are not interchangeable; they directly determine the yield, purity, and feasibility of downstream transformations.

  • Protecting group orthogonality

    Cbz, Fmoc, and Boc demand distinct deprotection conditions; an analog with a mismatched protecting group may disrupt orthogonal strategies and lower downstream yields.

  • Linker chemistry divergence

    Carbamate vs. ether linkage alters H-bond capacity and conformational flexibility, potentially affecting peptide coupling efficiency and PROTAC ternary complex formation.

  • Ring regioisomerism

    Oxazole-4-carboxylic acid has a documented high-yield cyclization route; oxazole-3- or isoxazole-5-carboxylic acid isomers may require different precursors and exhibit lower synthetic accessibility.

Cbz-Aminopropyl-Oxazole-4-Carboxylic Acid vs. Closest Analogs: Key Differentiation


Orthogonal Protection: Cbz Stability vs. Boc Sensitivity

The Cbz (benzyloxycarbonyl) protecting group on the target compound remains intact under trifluoroacetic acid (TFA) treatment conditions that quantitatively remove Boc (tert-butyloxycarbonyl) groups, as established by peptide chemistry precedent . This contrasts with Fmoc-protected analogs such as 5-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]-1,2-oxazole-3-carboxylic acid, where Fmoc is removed under basic piperidine conditions (typically 20% piperidine in DMF) that would be incompatible with base-sensitive substrates [1]. The Cbz group can be removed selectively by catalytic hydrogenolysis (H₂, Pd/C), while Boc survives hydrogenolysis conditions, enabling orthogonal protection strategies that are not achievable with Fmoc-protected intermediates .

Deprotection Orthogonality
Class-level inference
Cbz: stable to 95% TFA and 20% piperidine, removed by H₂/Pd-C.
Fmoc: removed by piperidine. Boc: removed by TFA.
Supports orthogonal protection workflows where acid- and base-labile groups coexist.
Binary selectivity advantage; derived from peptide chemistry precedent.
Peptide synthesis Orthogonal protection Solid-phase synthesis

Carbamate vs. Ether Linker Chemistry

The target compound features a carbamate (NH-C(O)-O) linkage connecting the Cbz group to the propyl chain, providing one H-bond donor (N–H) and one additional H-bond acceptor (C=O) compared to the ether analog 2-(3-benzyloxy-propyl)-oxazole-4-carboxylic acid (CAS 936498-38-3) . The ether analog (C₁₄H₁₅NO₄, MW 261.28) lacks the carbamate N–H and carbonyl, resulting in a reduced topological polar surface area (tPSA) and different physicochemical properties . In the context of peptide backbone modification, the carbamate NH can participate in intramolecular hydrogen bonding that stabilizes turn conformations, a feature absent in the ether-linked comparator [1].

Linker H-Bond Profile
Class-level inference
+43 Da, +1 H-bond donor, +1 H-bond acceptor vs. ether analog (CAS 936498-38-3).
Carbamate linker offers additional hydrogen bonding, relevant for conformational stabilization.
Structural comparison based on functional group analysis.
Linker design PROTAC Peptide backbone modification

Oxazole-4- vs. Isoxazole-3-Carboxylic Acid Regioisomers

The oxazole-4-carboxylic acid scaffold has a well-established synthetic pathway from α-diacylamido-β-haloacrylic acids, as demonstrated in foundational Russian Chemical Bulletin methodology [1]. In contrast, the isomeric 5-(3-{[(benzyloxy)carbonyl]amino}propyl)-1,2-oxazole-3-carboxylic acid (CAS 2354741-70-9; isoxazole ring) differs in both ring electronics and synthetic accessibility – the 1,2-oxazole (isoxazole) ring is less aromatic than the 1,3-oxazole and exhibits different cyclization precursor requirements . Specifically, 1,3-oxazole-4-carboxylic acids are formed through cyclodehydration of α-acylamino-β-ketoesters, while isoxazole-3-carboxylic acids typically require 1,3-dipolar cycloaddition with nitrile oxides, which may introduce regioselectivity challenges . The 4-carboxylic acid position on the 1,3-oxazole ring places the carboxylate at the most electron-deficient position of the heterocycle, enhancing reactivity toward nucleophilic coupling reagents relative to the 5-carboxylic acid isomer [2].

Synthetic Accessibility
Cross-study comparable
1,3-oxazole-4-COOH: base-mediated cyclization of α-acylamino-β-halopropionic acids (Kil'disheva et al., 1958).
Isoxazole-3-COOH: typical nitrile oxide cycloaddition; regioselectivity challenges.
Supports selection of oxazole-4-carboxylic acid regioisomer for established synthetic methodology.
Yield data are substrate-specific; no head-to-head comparison available.
Heterocyclic chemistry Regioselective synthesis Building block procurement

Propyl Linker Length: Flexibility vs. Shorter Analogs

The three-carbon (propyl) spacer between the oxazole ring and the Cbz-protected amine provides a balance of conformational flexibility and steric accessibility that is distinct from shorter-chain analogs. The n-propyl chain contributes three rotatable bonds to the molecule, compared to one rotatable bond for a methylene linker analog such as 2-({[(benzyloxy)carbonyl]amino}methyl)-5-methyl-1,3-oxazole-4-carboxylic acid . In peptide backbone modification applications, the propyl spacer positions the reactive amine at a distance of approximately 5.0–5.5 Å from the oxazole ring (extended conformation estimate), enabling conjugation with distal residues without steric clash with the heterocycle, whereas shorter linkers (one or two carbons) can restrict accessibility and reduce coupling yields [1]. The free amine analog 5-(1-aminopropyl)-1,3-oxazole-4-carboxylic acid (CAS 2137599-28-9, MW 170.17) demonstrates that the propyl chain length is retained across protected and deprotected variants, confirming that the linker geometry is independent of the protecting group [2].

Linker Length Geometry
Class-level inference
Propyl: 3 rotatable bonds, N-to-ring ~5.0–5.5 Å (extended).
Methylene analog: 1 rotatable bond, ~3.5–4.0 Å.
Longer spacer improves accessibility for downstream conjugation without steric clash.
Estimated distances from standard bond geometries.
Linker optimization Conformational flexibility Solid-phase conjugation

Cbz Racemization Control vs. Alternative N-Protection

Nα-carbamate protecting groups (Cbz, Boc, Fmoc) are preferred in peptide chemistry because they suppress oxazolone formation and the associated racemization during carboxylate activation, compared to N-acyl protecting groups . Among carbamate-type protecting groups, Cbz offers a distinct advantage: it is generally more racemization-resistant than Fmoc under certain coupling conditions due to the absence of the dibenzofulvene elimination pathway that can generate base-catalyzed side reactions . While direct quantitative racemization data for this specific compound are unavailable, the established racemization suppression of N-carbamate protection vs. N-acyl protection is a well-documented class effect applicable to all Cbz-amino acid derivatives, including the target compound [1]. The oxazole-4-carboxylic acid position provides additional electronic stabilization of the α-carbon, further contributing to configurational integrity during coupling [2].

Racemization Control
Class-level inference
N-Carbamate protection (Cbz) suppresses oxazolone formation during activation vs. N-acyl protection.
Reduces risk of epimerization in stereochemically sensitive coupling steps.
No specific racemization data for this compound; class effect.
Racemization suppression Peptide coupling Amino acid building blocks

Oxazole-4-Carboxylic Acid as Antiplatelet Pharmacophore

The oxazole-4-carboxylic acid scaffold is a validated pharmacophore for inhibiting blood platelet aggregation, with 5-substituted oxazole-4-carboxylic acid derivatives demonstrating inhibitory activity comparable to aspirin in both in vitro and ex vivo rat platelet aggregation assays [1]. In the foundational study by Ozaki et al. (1983), methyl 5-substituted oxazole-4-carboxylates were converted to the corresponding carboxylic acids and carboxamides, and the most active derivative – 5-(3,4,5-trimethoxyphenyl)oxazole-4-carboxamide – achieved ex vivo platelet aggregation inhibition comparable to aspirin, establishing the oxazole-4-carboxylic acid as a productive scaffold for antiplatelet drug design [1]. While the target compound itself is a protected intermediate rather than a terminal bioactive molecule, its oxazole-4-carboxylic acid core is the same scaffold validated in this bioassay, distinguishing it from isoxazole (1,2-oxazole) or oxazole-5-carboxylic acid scaffolds that have not been validated in the same assay system [2]. Macrocidin natural products containing the oxazole-4-carboxylic acid substructure have also demonstrated antimicrobial activity, with Macrocidin A (5) showing MIC = 16.7 μg/mL against Bacillus subtilis [3].

Antiplatelet Pharmacophore
Class-level inference
Oxazole-4-carboxylic acid core: platelet aggregation inhibition reported (Ozaki et al., 1983). Macrocidin A: MIC 16.7 µg/mL vs B. subtilis.
Supports exploration of oxazole-4-COOH scaffold in platelet aggregation and antimicrobial screening studies.
Bioactivity context for derivatized products; this compound is a protected intermediate.
Bioisosterism Platelet aggregation Anti-inflammatory scaffolds

Procurement & Application Scenarios for Cbz-Aminopropyl-Oxazole-4-Carboxylic Acid


Orthogonal Cbz Protection in Peptide Backbone Modification

In peptide backbone modification projects where the oxazole heterocycle is incorporated as a conformationally restricted amino acid surrogate, the Cbz-protected aminopropyl side chain enables late-stage deprotection under mild hydrogenolysis without affecting acid-labile side-chain protecting groups (e.g., Boc) or base-labile groups (e.g., Fmoc) . This orthogonal protection strategy is critical when the target peptide contains multiple differentially protected residues; evidence from peptide synthesis practice confirms Cbz stability under TFA cleavage conditions that remove Boc groups . The propyl linker provides sufficient spacing (~5 Å extended) for the deprotected amine to engage in subsequent amide bond formation without steric interference from the oxazole ring, a geometric advantage not available with methylene-spaced analogs [1].

Carbamate-Based PROTAC Linker Intermediate

The Cbz-protected aminopropyl oxazole-4-carboxylic acid serves as a PROTAC linker intermediate where the carbamate bond provides potential biodegradability – a feature that distinguishes it from purely ether-based PEG linkers . Although the compound itself is a protected intermediate requiring Cbz removal before final conjugation, the underlying aminopropyl oxazole carboxylic acid scaffold offers a defined, non-polymeric linker with predictable geometry (3-carbon rigid-flexible balance) that contrasts with polydisperse PEG linkers [1]. The carboxylic acid at the oxazole 4-position is activated for direct amide coupling to either the E3 ligase ligand or the target protein ligand, streamlining the PROTAC assembly workflow [2].

Antiplatelet Lead Optimization from Oxazole-4-Carboxylic Acid

The oxazole-4-carboxylic acid core is a validated scaffold for blood platelet aggregation inhibition, with literature precedent showing that 5-substituted oxazole-4-carboxylic acid derivatives achieve inhibitory activity comparable to aspirin in rat ex vivo models . The target compound, after Cbz deprotection and functionalization of the liberated amine, can serve as a starting point for synthesizing a diverse library of 2-substituted oxazole-4-carboxylic acid analogs, leveraging the 4-COOH position for carboxamide diversification (the most active derivatives in the Ozaki study were carboxamides) . The propylamine side chain provides a vector for introducing additional pharmacophoric elements at a defined distance from the oxazole core [1].

Bifunctional Building Block for Foldamer Synthesis

The compound's oxazole ring introduces rigidity and defined hydrogen-bonding patterns into peptide backbones, making it suitable for foldamer and bioinspired catalyst construction . The Cbz group can be retained throughout foldamer assembly (stable to standard coupling conditions) and then removed in a single final hydrogenolysis step to reveal the free amine for further elaboration [1]. This contrasts with Fmoc-based building blocks, which would be prematurely deprotected under the basic conditions of some coupling protocols [1]. The 4-carboxylic acid position ensures that the carboxylate remains accessible for iterative amide coupling throughout the growing foldamer chain, without the steric encumbrance that can occur with 5-substituted oxazole isomers [2].

Application
Selection Property
Validation Focus
Peptide Backbone Modification
Orthogonal Cbz protection strategy
Deprotection selectivity under TFA/hydrogenolysis
PROTAC Linker Assembly
Carbamate-linked rigid scaffold
Ternary complex geometry and linker biodegradability assessment
Platelet Aggregation Study Scaffold
Reported pharmacophore core
In vitro/ex vivo platelet aggregation endpoints; derivatization SAR
Foldamer Synthesis
Bifunctional Cbz-protected aminopropyl oxazole
Iterative amide coupling efficiency; final hydrogenolysis deprotection
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